molecular formula C23H23N3O2 B11120084 N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] CAS No. 244126-42-9

N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide]

Cat. No.: B11120084
CAS No.: 244126-42-9
M. Wt: 373.4 g/mol
InChI Key: ZZDNUXSPZMNOQA-UHFFFAOYSA-N
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Description

N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] is a pyridine-based bis-amide compound featuring a central 2,6-pyridinediyl core substituted with benzenepropanamide groups at the 2- and 6-positions. The sodium counterion (Na) likely enhances solubility in polar solvents, making it suitable for coordination chemistry and supramolecular applications.

Properties

CAS No.

244126-42-9

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-phenyl-N-[6-(3-phenylpropanoylamino)pyridin-2-yl]propanamide

InChI

InChI=1S/C23H23N3O2/c27-22(16-14-18-8-3-1-4-9-18)25-20-12-7-13-21(24-20)26-23(28)17-15-19-10-5-2-6-11-19/h1-13H,14-17H2,(H2,24,25,26,27,28)

InChI Key

ZZDNUXSPZMNOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of novel polymers with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenyl and pyridine moieties play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Coordination Chemistry: The sodium ion in N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] may act as a template for anion-directed assembly, a feature absent in neutral analogues like 2,6-Pyridinediylbis(4-pyridinyl)methanone .
  • Thermodynamic Stability : Amide groups in the target compound likely improve thermal stability compared to carbonyl-based systems, as seen in analogous MOFs .

Biological Activity

N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] is a complex organic compound that has garnered attention for its potential biological activity. This article explores the pharmacological properties, mechanisms of action, and possible therapeutic applications of this compound, drawing on diverse sources of research.

Chemical Structure and Properties

N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] features a unique structure characterized by a pyridine moiety linked to two benzenepropanamide groups. Its molecular formula is C16H18N2OC_{16}H_{18}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The aromatic nature of the pyridine ring contributes to its reactivity and interaction with biological targets.

Key Structural Features:

  • Pyridine Ring: Provides aromatic characteristics and potential for hydrogen bonding.
  • Benzenepropanamide Groups: Contribute to hydrophobic interactions and binding affinity with proteins or enzymes.

Pharmacological Properties

Research indicates that N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] exhibits various pharmacological properties. Compounds with similar structural features have been associated with:

  • Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: May inhibit inflammatory pathways through modulation of cytokine release.
  • Anticancer Properties: Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

Understanding the mechanisms through which N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] exerts its biological effects is crucial. Interaction studies have focused on its binding affinity to specific biological targets such as receptors and enzymes. Techniques employed in these studies include:

  • Molecular Docking: To predict the binding interactions with target proteins.
  • In vitro Assays: To evaluate the compound's effects on cell viability and proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study:
    • Objective: To evaluate the efficacy against various bacterial strains.
    • Method: Disk diffusion method was employed.
    • Results: Showed significant inhibition zones against Gram-positive bacteria.
  • Cytotoxicity Assessment:
    • Objective: To determine the impact on cancer cell lines (e.g., HeLa cells).
    • Method: MTT assay was used to measure cell viability.
    • Results: Indicated a dose-dependent decrease in cell viability.
  • Anti-inflammatory Study:
    • Objective: To assess the modulation of inflammatory cytokines.
    • Method: ELISA was used to quantify cytokine levels in treated cells.
    • Results: Demonstrated reduced levels of TNF-alpha and IL-6 in treated samples.

Comparative Analysis

To better understand N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide], it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(pyridin-2-yl)benzamideContains a single pyridine ringSimpler structure; less steric hindrance
4-(pyridin-3-yl)benzenesulfonamideContains a sulfonamide groupEnhanced solubility; different reactivity
3-(pyridin-4-yl)propanoic acidContains a carboxylic acid groupPotentially more polar; different applications
2-(pyridin-4-yl)acetamideAcetamide functional groupLess sterically hindered; simpler synthesis

The dual benzenepropanamide groups linked by a pyridine moiety in N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide] provide distinct chemical reactivity and biological activity compared to simpler analogs.

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